N-(2-ethylphenyl)-1-pyridin-4-ylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-1-pyridin-4-ylpiperidine-4-carboxamide, commonly known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EPPC belongs to the piperidine class of compounds and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
Discovery of HDAC Inhibitor for Cancer Treatment
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective histone deacetylase (HDAC) inhibitor that demonstrates significant potential in cancer therapy. It selectively inhibits HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis, showcasing its promise as an anticancer drug. This compound, through its action on HDAC, blocks cancer cell proliferation and induces histone acetylation and p21 protein expression. With its oral bioavailability and significant antitumor activity in vivo, MGCD0103 has advanced into clinical trials, highlighting its potential in oncological research and treatment. (Zhou et al., 2008).
Antituberculosis Activity through GyrB Inhibition
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized to inhibit Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. Among the studied compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against both enzymes, indicating its potential as a novel antituberculosis agent. The compound exhibited significant inhibition of MTB DNA gyrase and demonstrated antituberculosis activity without cytotoxicity at effective concentrations. (Jeankumar et al., 2013).
Advancement in Met Kinase Inhibition for Cancer Therapy
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration. Due to their excellent efficacy, favorable pharmacokinetic and preclinical safety profiles, these inhibitors have advanced into phase I clinical trials, showcasing their potential in cancer therapy. (Schroeder et al., 2009).
Synthesis of Aromatic Polyamides with Enhanced Thermal Stability
New aromatic polyamides containing n-alkylphenylimide units fused to the main chain have been synthesized, exhibiting enhanced thermal stability and excellent solubility. These polymers demonstrate potential for various industrial applications due to their stable pendent imido groups and internally plasticizing n-alkyl chains, which contribute to their amorphous nature and typical layered structures. (Choi & Jung, 2004).
Mecanismo De Acción
Target of Action
The compound, also known as N-(2-ethylphenyl)-1-pyridin-4-ylpiperidine-4-carboxamide, is a high-affinity, high-specificity peptidomimetic ligand . It binds to the activated α4β1 integrin , which is found on a variety of malignant lymphoid cell lines .
Mode of Action
It is known that it binds with high affinity to the activated α4β1 integrin . This interaction could potentially alter the function of the integrin, affecting cell adhesion and migration, which are critical processes in the development and progression of many diseases, including cancer.
Pharmacokinetics
A study on a similar compound, llp2a-dota, showed that it had high tumor uptake . For 111In-LLP2A-DOTA (1 nM) at 4 and 24 h after injection, ratios of tumor to blood and tumor to nontumor (normal) organ (T/NT) were 8 to 35:1 for all organs or tissue except the spleen, marrow, and kidney, which were between 2:1 and 1:1 . This suggests that the compound could have good bioavailability and could potentially be used for imaging and therapy in lymphoid malignancies .
Propiedades
IUPAC Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c1-2-16-3-8-22-21(13-16)23(18(14-26)15-27-22)29-11-9-17(10-12-29)24(30)28-20-6-4-19(25)5-7-20/h3-8,13,15,17H,2,9-12H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGUHZMFZNWCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.